An In-depth Technical Guide to 6-Bromoquinoline-3-carboxamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-Bromoquinoline-3-carboxamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline-3-carboxamide Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. When functionalized with a carboxamide group at the 3-position and a bromine atom at the 6-position, the resulting molecule, 6-Bromoquinoline-3-carboxamide, emerges as a compound of significant interest for drug discovery and development. The strategic placement of the bromine atom can enhance biological activity through effects on lipophilicity, metabolic stability, and binding affinity to target proteins. Concurrently, the 3-carboxamide moiety provides a crucial hydrogen bonding motif, essential for molecular recognition at the active sites of enzymes and receptors. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromoquinoline-3-carboxamide, serving as a technical resource for researchers in the field.
Molecular and Physicochemical Profile
6-Bromoquinoline-3-carboxamide is a distinct organic compound with the chemical formula C₁₀H₇BrN₂O.[1][2] Its structure is characterized by a quinoline ring system, with a bromine atom substituted at the 6-position and a carboxamide group at the 3-position.
| Property | Value | Source |
| CAS Number | 1296950-96-3 | [1][2] |
| Molecular Formula | C₁₀H₇BrN₂O | [1][2] |
| Molecular Weight | 251.08 g/mol | [1] |
| Appearance | Powder or liquid | |
| Purity | Typically ≥95% | [1] |
| Storage | Store in a tightly closed container at room temperature. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern. The protons of the carboxamide group (-CONH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon of the carboxamide group appearing at a characteristic downfield shift.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of 6-Bromoquinoline-3-carboxamide. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), providing a definitive confirmation of its elemental composition.[3]
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching vibrations from the primary amide.
-
C=O stretching of the amide carbonyl group.
-
C-H stretching from the aromatic quinoline ring.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring system.
-
A C-Br stretching vibration at lower wavenumbers.
Synthesis of 6-Bromoquinoline-3-carboxamide
The most direct and common synthetic route to 6-Bromoquinoline-3-carboxamide involves the amidation of its corresponding carboxylic acid precursor, 6-Bromoquinoline-3-carboxylic acid (CAS: 798545-30-9).[4][5] This transformation is typically achieved using a peptide coupling agent to activate the carboxylic acid, facilitating its reaction with an amine source, in this case, ammonia or an ammonia equivalent.
Experimental Protocol: Amide Coupling
Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, a coupling agent is employed. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective because they convert the hydroxyl group of the carboxylic acid into a better leaving group, thus activating it for nucleophilic attack by the amine. The choice of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acids formed during the reaction without competing in the nucleophilic substitution.
Step-by-Step Methodology:
-
Dissolution: Dissolve 6-Bromoquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: To the solution, add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the activated ester.
-
Amination: Introduce the ammonia source. This can be in the form of ammonium chloride (with additional base) or a solution of ammonia in an organic solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution (to remove excess base), a saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure 6-Bromoquinoline-3-carboxamide.
Applications in Drug Discovery and Research
The quinoline-3-carboxamide scaffold is a recognized pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of quinoline-3-carboxamide have been investigated as inhibitors of several important kinases:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: This kinase is a key player in the DNA damage response pathway. Inhibitors of ATM kinase are of interest as potential agents to sensitize cancer cells to radiotherapy and chemotherapy.
-
Hematopoietic Prostaglandin D Synthase (H-PGDS): This enzyme is involved in the production of prostaglandins, which are mediators of inflammation. Inhibitors of H-PGDS are being explored as potential anti-inflammatory drugs.
The 6-bromo substituent on the quinoline ring and the 3-carboxamide group in 6-Bromoquinoline-3-carboxamide make it an attractive starting point or fragment for the design of potent and selective kinase inhibitors. Researchers can utilize this compound as a building block, further modifying its structure to optimize its pharmacological properties for a specific biological target.
Conclusion
6-Bromoquinoline-3-carboxamide is a strategically designed molecule that combines the favorable properties of the quinoline scaffold with key functional groups that are important for biological activity. Its synthesis from readily available precursors via established amide coupling methodologies makes it an accessible tool for researchers. As the demand for novel and effective therapeutic agents continues to grow, particularly in the area of kinase inhibitors, the importance of versatile and well-characterized building blocks like 6-Bromoquinoline-3-carboxamide in driving the engine of drug discovery cannot be overstated. This guide provides a foundational understanding of its properties and synthesis to support its application in advancing chemical and biomedical research.
References
-
The Royal Society of Chemistry. Supporting Information - Ionic liquid grafted onto graphene oxide.... [Link]
-
PubChem. 6-Bromoquinoline. [Link]
-
ResearchGate. 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline.... [Link]
-
Cenmed Enterprises. 6-Bromoquinoline-3-carbaldehyde. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.... [Link]
-
National Institute of Standards and Technology. Quinoline, 6-bromo-. [Link]
-
PubMed Central. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). [Link]
-
SpectraBase. 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. 3-Bromoquinoline. [Link]
-
Chemsrc. 6-Bromoquinoline-4-carboxylic acid. [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
PubMed Central. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis.... [Link]
-
PubChem. N-(6-bromo-3-pyridinyl)quinoline-8-carboxamide. [Link]
